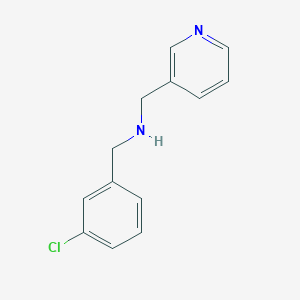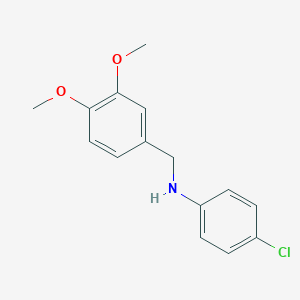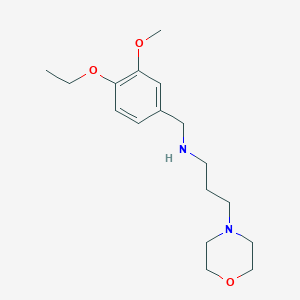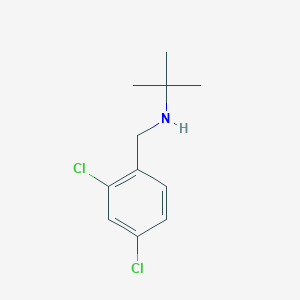
N-cyclooctylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctylbenzenesulfonamide (NS-398) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
N-cyclooctylbenzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Unlike other NSAIDs, this compound does not inhibit the activity of COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential anticancer properties. This compound has been studied for its effects on various biochemical and physiological parameters, including cytokine production, cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctylbenzenesulfonamide has several advantages for laboratory experiments. It is a highly selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various diseases. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
N-cyclooctylbenzenesulfonamide has several potential future directions for research. One area of research is the development of more potent and selective COX-2 inhibitors with fewer side effects. Another area of research is the investigation of the potential anticancer properties of this compound in combination with other anticancer drugs. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2 enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has several advantages for laboratory experiments, including its selectivity and stability. However, it also has some limitations, including its potential toxicity and limited solubility. Future research directions for this compound include the development of more potent and selective COX-2 inhibitors and investigation of its potential therapeutic applications in other diseases.
Synthesemethoden
N-cyclooctylbenzenesulfonamide can be synthesized by a multistep process starting from 4-chlorobenzenesulfonyl chloride and cyclooctylamine. The synthesis involves several steps, including N-alkylation, sulfonamide formation, and cyclization. The final product is obtained as a white solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
N-cyclooctylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential anticancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Molekularformel |
C14H21NO2S |
|---|---|
Molekulargewicht |
267.39 g/mol |
IUPAC-Name |
N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c16-18(17,14-11-7-4-8-12-14)15-13-9-5-2-1-3-6-10-13/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
InChI-Schlüssel |
OSNSFTACGYWGRU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
Löslichkeit |
30 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)



![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)


![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)



